molecular formula C23H13F2N3O B3134559 3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole CAS No. 400081-27-8

3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole

Cat. No.: B3134559
CAS No.: 400081-27-8
M. Wt: 385.4 g/mol
InChI Key: KOLOLBRRMIJAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole is a complex organic compound that features a benzisoxazole core substituted with fluorophenyl and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 3-fluorobenzonitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final benzisoxazole structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzisoxazole oxides, while reduction can produce benzisoxazole alcohols or amines.

Scientific Research Applications

3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole is unique due to its specific substitution pattern and the presence of both fluorophenyl and pyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[2-(3-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F2N3O/c24-17-7-4-14(5-8-17)22-19-13-15(6-9-21(19)28-29-22)20-10-11-26-23(27-20)16-2-1-3-18(25)12-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLOLBRRMIJAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)-4-pyrimidinyl]-2,1-benzisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.